Diosmeting 13C d3 Diosmeting 13C d3
Brand Name: Vulcanchem
CAS No.:
VCID: VC18008243
InChI: InChI=1S/C16H12O6/c1-21-13-3-2-8(4-10(13)18)14-7-12(20)16-11(19)5-9(17)6-15(16)22-14/h2-7,17-19H,1H3/i1+1D3
SMILES:
Molecular Formula: C16H12O6
Molecular Weight: 304.27 g/mol

Diosmeting 13C d3

CAS No.:

Cat. No.: VC18008243

Molecular Formula: C16H12O6

Molecular Weight: 304.27 g/mol

* For research use only. Not for human or veterinary use.

Diosmeting 13C d3 -

Specification

Molecular Formula C16H12O6
Molecular Weight 304.27 g/mol
IUPAC Name 5,7-dihydroxy-2-[3-hydroxy-4-(trideuterio(113C)methoxy)phenyl]chromen-4-one
Standard InChI InChI=1S/C16H12O6/c1-21-13-3-2-8(4-10(13)18)14-7-12(20)16-11(19)5-9(17)6-15(16)22-14/h2-7,17-19H,1H3/i1+1D3
Standard InChI Key MBNGWHIJMBWFHU-KQORAOOSSA-N
Isomeric SMILES [2H][13C]([2H])([2H])OC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O
Canonical SMILES COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

Diosmetin-13C-d3 is a deuterated and carbon-13-labeled analog of diosmetin, a flavonoid aglycone derived from diosmin. The isotopic labeling involves three deuterium atoms (D3) and a 13C^{13}\text{C} atom at specific positions, altering its mass spectral signature without affecting its chemical behavior . This modification allows differentiation from endogenous diosmetin during LC-MS/MS analysis, minimizing matrix interference .

Physicochemical Properties

  • Solubility: Compatible with polar organic solvents (e.g., methanol, acetonitrile) due to its glycoside structure .

  • Stability: Short shelf life necessitates storage at controlled temperatures (-20°C) to prevent degradation .

  • Isotopic Purity: ≥99% enrichment for 13C^{13}\text{C} and ≥99.5% for deuterium, ensuring analytical reliability .

Synthesis and Production

Custom Synthesis Protocols

Diosmetin-13C-d3 is synthesized via controlled isotopic incorporation during the precursor stages. Manufacturers like LGC Standards and Axios Research employ multi-step organic synthesis, starting with labeled precursors to ensure isotopic integrity . Key steps include:

  • Isotopic Labeling: Introduction of 13C^{13}\text{C} and deuterium at specific methoxy and hydroxyl groups.

  • Purification: HPLC or column chromatography to achieve ≥99% chemical and isotopic purity .

Analytical Applications in Pharmaceutical Research

LC-MS/MS Method Development

Diosmetin-13C-d3 is integral to validating assays for diosmetin quantification in plasma and urine. A study by Silvestro et al. (2013) demonstrated its utility in a micro-LC-MS/MS method for detecting diosmetin-3-O-glucuronide, the major metabolite of diosmin . Key parameters include:

ParameterValueSource
LLOQ50 pg/mL (plasma)
Precision (CV%)<15%
Accuracy (%)85–115

Pharmacokinetic Studies

In a clinical trial, diosmetin-13C-d3 enabled precise measurement of diosmetin’s pharmacokinetics after oral diosmin administration (450 mg). The mean CmaxC_{\text{max}} of diosmetin was 6,049.3 ± 5,548.6 pg/mL, with a half-life of 6–8 hours .

Role in Quality Control and Regulatory Compliance

Traceability to Pharmacopeial Standards

Diosmetin-13C-d3 complies with USP and EP guidelines, serving as a reference material for batch consistency in drug manufacturing . Its use ensures method accuracy during:

  • Method Validation: Assessing linearity, precision, and matrix effects per FDA/EMA guidelines .

  • Stability Testing: Evaluating degradation under varying storage conditions .

Case Study: Cross-Validation with NIST Standards

A multi-metabolite LC-MS/MS method validated using NIST 972a standards achieved a lower limit of quantification (LLOQ) of 12.5 pg/mL for 1,25(OH)₂D₃, confirming the robustness of isotope-labeled standards like diosmetin-13C-d3 .

Challenges and Limitations

Cost and Accessibility

  • Custom Synthesis Fees: High production costs due to isotopic precursors and specialized facilities .

  • Regulatory Hurdles: Delays in obtaining permits for international shipping .

Future Directions and Research Opportunities

Expanding Metabolite Profiling

Emerging techniques like ion mobility spectrometry could leverage diosmetin-13C-d3 to resolve isomeric metabolites (e.g., diosmetin-3-O-glucuronide vs. 7-O-glucuronide) .

Adoption in Multi-Omics Studies

Integration with genomic and proteomic datasets may elucidate diosmetin’s role in modulating inflammatory pathways, validated via stable isotope tracing .

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